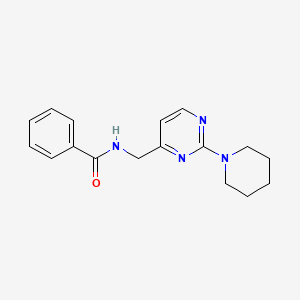
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known as PPM1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of protein phosphatase 1B (PPM1B), which is a crucial regulator of insulin signaling and glucose metabolism.
Mechanism Of Action
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide inhibits N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide by binding to the active site of the enzyme. N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a negative regulator of insulin signaling, and inhibition of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide leads to increased insulin signaling and glucose uptake. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several biochemical and physiological effects. The compound increases insulin signaling and glucose uptake, which can improve glucose metabolism and reduce insulin resistance. The compound also induces cell cycle arrest and apoptosis in cancer cells, which can inhibit the growth of tumors.
Advantages And Limitations For Lab Experiments
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is relatively high. The compound is also stable and can be stored for long periods without degradation. However, the compound has some limitations for lab experiments. The compound is not water-soluble, which can limit its use in some experiments. The compound also has low bioavailability, which can limit its use in vivo.
Future Directions
There are several future directions for the study of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. One future direction is the development of more potent and selective inhibitors of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. Another future direction is the study of the compound's potential therapeutic applications in the treatment of type 2 diabetes and obesity. The compound's potential anti-cancer properties also warrant further investigation. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its suitability for in vivo use.
Synthesis Methods
The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves several steps. The first step involves the reaction of 2-bromo-4-(chloromethyl)pyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine-4-carboxaldehyde. The second step involves the reaction of the carboxaldehyde with 4-aminobenzamide in the presence of a reducing agent to form N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. The yield of the compound is relatively high, and the purity can be achieved through recrystallization.
Scientific Research Applications
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, which is a negative regulator of insulin signaling. Inhibition of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity. The compound has also been studied for its potential anti-cancer properties. N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been shown to be overexpressed in several types of cancer, and inhibition of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been proposed as a potential anti-cancer strategy.
properties
IUPAC Name |
N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(14-7-3-1-4-8-14)19-13-15-9-10-18-17(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHYFHFGRKGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

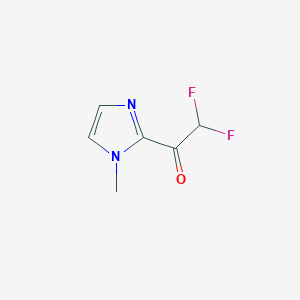
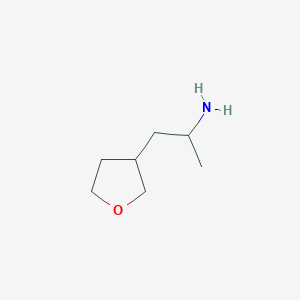

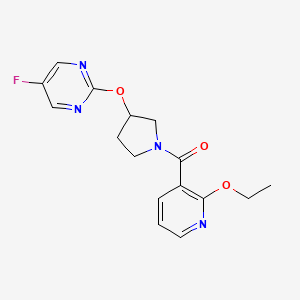
![3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908659.png)
![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2908660.png)
![(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2908661.png)
![2-(4-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2908663.png)
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2908664.png)

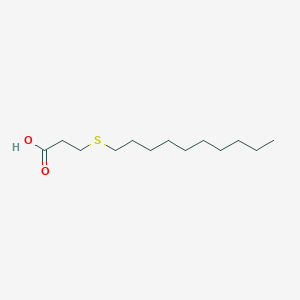
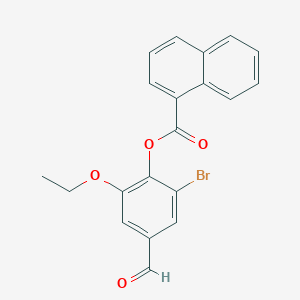

![N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2908672.png)